molecular formula C22H20FN5O3 B2566580 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide CAS No. 1105232-34-5

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B2566580
CAS No.: 1105232-34-5
M. Wt: 421.432
InChI Key: DBBKDWONDLATRJ-UHFFFAOYSA-N
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Description

1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide is a chemical compound developed for research use only, strictly for laboratory investigations and not for diagnostic or therapeutic applications. This compound belongs to a class of N-pyridazin-3-yl piperidine derivatives that have recently been identified as promising p53 activators for the study of breast cancer. The p53 tumor suppressor protein plays a critical role in preventing cancer by inducing apoptosis and cell cycle arrest; its reactivation through the inhibition of the MDM2-p53 interaction represents a compelling strategy for anticancer drug discovery. In preclinical studies, structurally similar compounds within this chemical class have demonstrated high efficacy against the MCF-7 breast cancer cell line while showing minimal toxicity toward normal human cells, highlighting their potential for targeted therapeutic development. The core structure of this compound, featuring a piperidine-4-carboxamide linked to a pyridazine ring, is a recognized pharmacophore in medicinal chemistry. The specific substitution with a 4-fluorophenyl group on the pyridazine and a 4-nitrophenyl on the carboxamide is designed to optimize binding affinity and biological activity. Researchers can utilize this compound as a valuable tool for in vitro and in silico evaluations to further elucidate the p53 activation pathway and explore novel oncology treatments. The product is supplied with guaranteed purity and stability to ensure consistent and reliable research outcomes.

Properties

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c23-17-3-1-15(2-4-17)20-9-10-21(26-25-20)27-13-11-16(12-14-27)22(29)24-18-5-7-19(8-6-18)28(30)31/h1-10,16H,11-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBKDWONDLATRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group. The piperidine ring is then constructed, and the nitrophenyl group is introduced through a coupling reaction. The final step involves the formation of the carboxamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine and piperidine compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting tumor growth.

Case Study:
A study conducted on a series of piperidine derivatives demonstrated that structural modifications could enhance their cytotoxicity against breast and colon cancer cell lines. The specific compound was shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, which has been observed in related pyridazine derivatives. Research indicates that similar compounds can inhibit the growth of various bacterial strains.

Data Table: Antimicrobial Activity of Pyridazine Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamidePseudomonas aeruginosa8 µg/mL

Anti-inflammatory Effects

Inflammation-related diseases are a significant area of research, and compounds with piperidine structures have shown anti-inflammatory effects. The compound may modulate inflammatory pathways, reducing symptoms associated with chronic inflammatory conditions.

Case Study:
In vitro studies reported that certain piperidine derivatives significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, indicating their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazine-Based Compounds

BPN-15606 (Compound 1)
  • Structure : (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine .
  • Key Differences :
    • Replaces the piperidine carboxamide with a methylpyridazine-amine group.
    • Includes a methoxy-imidazole-pyridine side chain.
  • Activity: Potent gamma-secretase modulator (GSM) for Alzheimer’s disease, with IC₅₀ values in the nanomolar range .
  • Implications : The target compound’s pyridazine-fluorophenyl motif may share similar binding interactions with GSMs, but the absence of imidazole and methoxy groups likely alters selectivity.
6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile
  • Structure: Pyridine core with 4-fluorophenyl and quinolinyl substituents .
  • Key Differences: Pyridine instead of pyridazine. Includes a quinolinyl group and cyano substituent.
  • Synthesis : Prepared via cyclocondensation in acetic acid, suggesting the target compound could be synthesized using analogous methods .

Piperidine Carboxamide Derivatives

1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide
  • Structure: Piperidine carboxamide with a pyrimidinyl-ethylphenoxy group and 4-fluorobenzyl substituent .
  • Key Differences: Pyrimidine core vs. pyridazine. 4-Ethylphenoxy and fluorobenzyl groups instead of nitrophenyl.
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
  • Structure : Piperidine carboxamide with naphthyl and fluorobenzyl groups .
  • Activity : Reported as a SARS-CoV-2 inhibitor candidate.
  • Key Differences :
    • Bulky naphthyl group vs. pyridazine-nitrophenyl in the target compound.
    • Fluorobenzyl substituent instead of nitrophenyl.

Simplified Fluorophenyl-Piperidine Derivatives

4-(4-Fluorophenyl)piperidine
  • Structure : A minimalist analog with only a fluorophenyl group attached to piperidine .
  • Key Differences : Lacks the pyridazine and carboxamide moieties.
  • Implications : Highlights the role of additional substituents in the target compound for enhancing solubility, bioavailability, or target affinity.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyridazine-Piperidine 6-(4-Fluorophenyl), N-(4-Nitrophenyl) Not reported -
BPN-15606 Pyridazine 4-Fluorophenyl, Methoxy-Imidazole-Pyridine Gamma-secretase modulator
6-(4-Fluorophenyl)-2-oxo-... () Pyridine 4-Fluorophenyl, Quinolinyl Not reported
1-[6-(4-Ethylphenoxy)... () Pyrimidine-Piperidine 4-Ethylphenoxy, 4-Fluorobenzyl Not reported
(R)-N-(4-Fluorobenzyl)... () Piperidine Naphthalen-1-yl, Fluorobenzyl SARS-CoV-2 inhibitor candidate
4-(4-Fluorophenyl)piperidine () Piperidine 4-Fluorophenyl Not reported

Key Findings and Implications

Heterocyclic Core Impact :

  • Pyridazine (target compound) vs. pyrimidine/pyridine (analogs) alters electron distribution and hydrogen-bonding capacity, influencing target selectivity .

Biological Activity Trends :

  • Piperidine carboxamides with aromatic substituents (e.g., naphthyl, nitrophenyl) show promise in diverse therapeutic areas, including antiviral and neurodegenerative diseases .

Biological Activity

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridazine Ring : This is achieved through cyclization reactions starting from substituted hydrazines.
  • Introduction of the Fluorophenyl Group : Accomplished via nucleophilic aromatic substitution.
  • Formation of the Piperidine Ring : Synthesized through reductive amination.
  • Coupling Reactions : The final step involves coupling intermediates to form the carboxamide linkage.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate these targets' activities, leading to diverse biological effects, such as:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways.
  • Receptor Binding : Interaction with specific receptors that could influence signaling pathways associated with various diseases .

Anticancer Activity

Recent studies have evaluated the anticancer properties of related pyridazine derivatives, indicating that modifications in the chemical structure can significantly enhance cytotoxic effects against cancer cell lines. For instance, derivatives showed varying degrees of cytotoxicity against L929 cells, with IC50 values suggesting that some compounds could be promising candidates for further development .

Antibacterial Activity

The compound's structural analogs have been tested for antibacterial properties. Studies indicate that certain piperidine derivatives exhibit potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, demonstrating effective antibacterial activity compared to standard antibiotics .

Case Study 1: Cytotoxic Effects

In a study investigating the cytotoxic effects of pyridazinone derivatives, it was found that specific compounds caused complete cell death in L929 cells at concentrations of 50 and 100 µM. The study highlighted that structural variations could lead to different levels of toxicity, suggesting a tailored approach in drug design .

Case Study 2: Antibacterial Efficacy

A series of piperidine derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that compounds with electron-donating and electron-withdrawing groups on the phenyl ring exhibited significant inhibitory actions against various bacterial species, reinforcing the potential for developing new antibacterial agents .

Data Tables

Property Value
IUPAC NameThis compound
Molecular FormulaC22H20FN5O3
Molecular Weight403.43 g/mol
Anticancer IC50 (L929)27.05 µM (T3), 120.6 µM (T6)
Antibacterial MIC3.12 - 12.5 μg/mL

Q & A

Basic Question

  • 1H/13C NMR: Identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon backbone.
  • IR Spectroscopy: Confirms functional groups (e.g., carboxamide C=O, nitrophenyl NO₂ stretches).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and empirical formula.
  • X-ray Crystallography (if applicable): Resolves 3D conformation and crystal packing .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced Question
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Methodologies include:

  • Orthogonal Assays: Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests.
  • Standardized Protocols: Use harmonized cell lines (e.g., HEK293 vs. HeLa) and control compounds.
  • Meta-Analysis: Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects, incubation time) .

What strategies are employed to enhance the metabolic stability of piperidine-4-carboxamide derivatives?

Advanced Question

  • Electron-Withdrawing Substituents: Introduce trifluoromethyl or nitrophenyl groups to reduce oxidative metabolism.
  • SAR Studies: Systematically modify substituents on the pyridazine or piperidine rings to improve microsomal stability.
  • In Vitro Assays: Use liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots via LC-MS .

What safety precautions are recommended during the handling of this compound?

Basic Question

  • PPE: Gloves, lab coats, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation.
  • GHS Compliance: Follow Category 4 acute toxicity guidelines (oral, dermal, inhalation).
  • Emergency Protocols: Rinse exposed skin/eyes and consult medical assistance .

How does the presence of the 4-fluorophenyl and 4-nitrophenyl groups influence the compound's binding affinity to target proteins?

Advanced Question

  • 4-Fluorophenyl: Enhances hydrophobic interactions and electron-withdrawing effects, stabilizing ligand-receptor binding.
  • 4-Nitrophenyl: Facilitates π-π stacking with aromatic residues (e.g., tyrosine) and hydrogen bonding via nitro groups.
  • Validation: Computational docking (e.g., AutoDock) and comparative SAR studies with analogs lacking these groups .

How can researchers validate the purity of this compound for in vivo studies?

Advanced Question

  • HPLC-MS: Ensure ≥98% purity with trace solvent analysis.
  • Thermogravimetric Analysis (TGA): Detect residual solvents or decomposition products.
  • Chiral Purity: Use chiral columns if stereoisomers are present.
  • Batch Consistency: Compare multiple synthesis batches via NMR and LC-MS .

What computational methods are used to predict the pharmacokinetic profile of this compound?

Advanced Question

  • ADMET Prediction: Tools like SwissADME or pkCSM estimate absorption, distribution, and toxicity.
  • Molecular Dynamics (MD): Simulate binding to serum proteins (e.g., albumin) to predict half-life.
  • CYP450 Inhibition Assays: Identify metabolic interactions using cytochrome P450 isoforms .

How can structural modifications improve the selectivity of this compound for a specific enzyme target?

Advanced Question

  • Fragment-Based Design: Replace pyridazine with pyrimidine to alter steric bulk.
  • Protease-Specific Moieties: Introduce sulfonamide groups (common in carbonic anhydrase inhibitors) for targeted binding.
  • Crystallography: Resolve co-crystal structures to guide rational design .

What methodologies are used to assess the compound's potential in overcoming drug resistance?

Advanced Question

  • Resistance Gene Screening: Test against cell lines overexpressing efflux pumps (e.g., P-gp).
  • Combinatorial Studies: Pair with known resistance inhibitors (e.g., verapamil).
  • Mutagenesis Assays: Identify mutations in target proteins that confer resistance .

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